Product packaging for 6-Methylbenzimidazo[1,2-c]quinazoline(Cat. No.:CAS No. 66373-63-5)

6-Methylbenzimidazo[1,2-c]quinazoline

Cat. No.: B6317526
CAS No.: 66373-63-5
M. Wt: 233.27 g/mol
InChI Key: NQIDXSKSTZTFTA-UHFFFAOYSA-N
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Description

6-Methylbenzimidazo[1,2-c]quinazoline (CAS 5677-78-1) is a nitrogen-containing fused heterocyclic compound with the molecular formula C15H11N3 and a molecular weight of 233.27 g/mol . It belongs to the class of azolo[a]quinazolines, which are of significant interest in medicinal chemistry due to their wide spectrum of potential biological activities . This scaffold is a subject of research in the development of novel therapeutic agents, particularly as its structural analogs have demonstrated potent inhibitory activity against biological targets such as alpha-glucosidase for diabetes research and have been investigated for cytotoxic effects in anticancer studies . The fusion of the benzimidazole and quinazoline rings produces a polycyclic system that is a key structural motif in certain natural alkaloids and synthetic bioactive molecules . Researchers utilize this compound as a valuable building block or intermediate in the synthesis and exploration of more complex chemical entities for pharmaceutical development . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3 B6317526 6-Methylbenzimidazo[1,2-c]quinazoline CAS No. 66373-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylbenzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-10-16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)18(10)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIDXSKSTZTFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346905
Record name 6-methyl[1,3]benzimidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5677-78-1
Record name 6-methyl[1,3]benzimidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of 6 Methylbenzimidazo 1,2 C Quinazoline

The synthesis of 6-substituted benzimidazo[1,2-c]quinazolines is classically achieved through the condensation of 2-(o-aminophenyl)benzimidazole with an appropriate aldehyde core.ac.uk. In the case of 6-Methylbenzimidazo[1,2-c]quinazoline, the logical synthetic route involves the reaction of 2-(o-aminophenyl)benzimidazole with acetaldehyde. This reaction typically proceeds in two stages: an initial nucleophilic attack by one of the amino groups on the aldehyde, followed by a cyclization and dehydration (or oxidation) step to form the final, stable tetracyclic aromatic system core.ac.uk.

An alternative method reported for analogous structures is the oxidative cyclization of a precursor molecule, such as a 2-o-arylideneaminophenylbenzimidazole, using an oxidizing agent like potassium permanganate (B83412) nih.gov. While specific, detailed experimental procedures and yields for this compound are not widely detailed in recent publications, the fundamental synthetic work was established by Davis and Mann rsc.org.

Physicochemical and Spectroscopic Data

Detailed experimental and spectroscopic characterization data for 6-Methylbenzimidazo[1,2-c]quinazoline are not extensively reported in publicly accessible literature. However, its basic chemical properties can be defined.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 66373-63-5 chemsrc.com
Molecular Formula C₁₅H₁₁N₃ Vendor Data
Molecular Weight 233.27 g/mol Vendor Data

| Canonical SMILES | CC1=NC2=C(C=CC=C2)N3C4=CC=CC=C4N=C13 | Vendor Data |

Note: This data is compiled from chemical vendor information and has not been cross-validated with peer-reviewed experimental findings.

Spectroscopic analyses such as ¹H NMR, ¹³C NMR, and IR spectroscopy are standard for characterizing such molecules. For related 6-aryl-5,6-dihydrobenzoimidazo[1,2-c]quinazolines, the proton NMR spectra show characteristic signals for the aromatic protons in the fused ring system and the substituent at the 6-position, as well as a key signal for the proton at the C6 position core.ac.uk. For the fully aromatized 6-methyl derivative, one would expect to see a characteristic singlet for the methyl group protons and a complex pattern of signals in the aromatic region of the ¹H NMR spectrum.

Research Findings

Classical Synthetic Approaches to Benzimidazo[1,2-c]quinazolines

Traditional methods for synthesizing this heterocyclic system often rely on condensation and cyclization reactions that have been foundational in heterocyclic chemistry.

Condensation Reactions Utilizing 2-(o-aminophenyl)benzimidazole and Oxazolinones

While the condensation of 2-(o-aminophenyl)benzimidazole with various electrophilic partners is a common strategy, specific documentation detailing the use of oxazolinones as the reacting partner for the synthesis of this compound was not prominent in the surveyed literature.

Cyclocondensation Routes from 2-(1H-benzimidazol-2-yl)anilines

A prevalent and direct method for forming the benzimidazo[1,2-c]quinazoline (B3050141) system involves the cyclocondensation of 2-(1H-benzimidazol-2-yl)aniline, also known as 2-(2-aminophenyl)benzimidazole, with single-carbon donors like orthoesters or with acid chlorides. nih.govresearchgate.net For instance, reacting 2-(2-aminophenyl)benzimidazole with orthoesters in a suitable solvent such as N,N-dimethyl acetamide (B32628) (DMAC) leads to the formation of 6-substituted benzimidazo[1,2-c]quinazolines. nih.gov To synthesize the target 6-methyl derivative, triethyl orthoacetate would be the reagent of choice.

Another classical approach involves heating 2-(2-aminophenyl)benzimidazole with various substituted acid chlorides, which results in the corresponding 6-aryl benzimidazo[1,2-c]quinazoline derivatives. researchgate.net

Interactive Table: Synthesis from 2-(1H-benzimidazol-2-yl)anilines

Reactant AReactant BConditionsProductReference
2-(2-Aminophenyl)benzimidazoleOrthoesters (e.g., Triethyl orthoacetate)N,N-dimethyl acetamide (DMAC), Heating6-Substituted benzimidazo[1,2-c]quinazolines nih.gov
2-(2-Aminophenyl)benzimidazoleSubstituted Acid ChloridesHeating6-Aryl benzimidazo[1,2-c]quinazolines researchgate.net

Cyclization of Nitrobenzaldehyde and Benzene-1,2-diamine Derivatives

A multi-step but highly effective route begins with the synthesis of a 2-(2-nitrophenyl)-1H-benzimidazole intermediate. This is typically achieved through the reaction of o-nitrobenzaldehyde with benzene-1,2-diamine. thieme-connect.com The subsequent step involves the chemical reduction of the nitro group to an amine, yielding 2-(2-aminophenyl)benzimidazole. This intermediate can then be cyclized. For example, a one-pot tandem approach has been developed where 2-(2-nitrophenyl)-1H-benzo[d]imidazoles are reacted with aldehydes via a Zn/H2O-mediated reductive cyclization process to yield 5,6-dihydrobenzo beilstein-journals.orgnih.govimidazo[1,2-c]quinazolines. rsc.org

A related pathway involves acylating the intermediate, for instance with benzoyl chloride, to form N-[2-(1H-benzimidazol-2-yl)phenyl]benzamides. These amides can then undergo heterocyclization to produce the final 6-arylbenzimidazo[1,2-c]quinazolines. thieme-connect.com

Interactive Table: Synthesis via Nitro-Intermediate Route

StepReactantsKey TransformationProductReference
1o-Nitrobenzaldehyde, Benzene-1,2-diamineIntermediate Formation2-(2-Nitrophenyl)-1H-benzimidazole thieme-connect.com
22-(2-Nitrophenyl)-1H-benzimidazole, Reducing Agent (e.g., Zn/H2O)Nitro Group Reduction2-(2-Aminophenyl)benzimidazole rsc.org
32-(2-Aminophenyl)benzimidazole, Aldehyde/Acid ChlorideCyclization(Dihydro)benzimidazo[1,2-c]quinazolines thieme-connect.comrsc.org

Dehydrocyclization Strategies Involving Benzoxazinones and Phenylenediamines

The synthesis of 6-aryl-benzimidazo[l,2-c]quinazolines can be accomplished through the condensation of substituted 2-arylbenzoxazin-4(3H)-ones with o-phenylenediamine (B120857). This reaction initially forms substituted-2-aryl-3-(2-aminophenyl)quinazolin-4(3H)-ones as intermediates. The final tetracyclic system is then obtained by heating these intermediates above their melting points, which induces cyclization with the elimination of water.

Alternatively, the title compounds can be synthesized in a one-pot reaction by directly heating the benzoxazinone (B8607429) and o-phenylenediamine, although this may result in lower yields. A more efficient direct method involves heating the reactants in the presence of a strong dehydrating agent like polyphosphoric acid (PPA), which facilitates the cyclization at a lower temperature and in quantitative yields.

Interactive Table: Synthesis from Benzoxazinones

MethodReactantsConditionsYieldReference
Method A (Two-Step)2-Arylbenzoxazin-4(3H)-one, o-Phenylenediamine1. Condensation to form intermediate. 2. Heating intermediate above melting point.Not specified
Method B (One-Pot)2-Arylbenzoxazin-4(3H)-one, o-Phenylenediamine, PPAHeating at 60°C for 8 hrQuantitative
Method C (One-Pot)2-Arylbenzoxazin-4(3H)-one, o-PhenylenediamineDirect heating above melting rangeLower Yield

Modern and Green Synthesis Strategies for Benzimidazo[1,2-c]quinazolines

Recent advancements in synthetic chemistry have focused on improving efficiency, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted synthesis has emerged as a prominent technique in this field. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation (MWI) has been successfully applied to the synthesis of benzimidazo[1,2-c]quinazolines, often resulting in higher yields and dramatically reduced reaction times compared to conventional heating methods. nih.gov

One such application is the cyclocondensation of 2-(2-aminophenyl)benzimidazole with orthoesters in N,N-dimethyl acetamide (DMAC). Under microwave irradiation and in the absence of a catalyst, this reaction proceeds efficiently to give 6-substituted benzimidazo[1,2-c]-quinazolines in higher yields than when conducted under classical heating. nih.gov

Another powerful microwave-assisted method is the solvent-free intramolecular heterocyclization of N-[2-(1H-benzimidazol-2-yl)phenyl]benzamides. nih.govthieme-connect.com When these precursors are adsorbed onto an inorganic solid support like a mixture of SiO2-MnO2 and subjected to microwave activation, they are cleanly and rapidly converted into the corresponding 6-arylbenzimidazo[1,2-c]quinazolines in moderate yields within minutes. nih.govthieme-connect.com The same reaction under conventional reflux conditions in a solvent like m-xylene (B151644) requires significantly longer reaction times. nih.gov

Interactive Table: Comparison of Conventional vs. Microwave Synthesis

ReactionMethodConditionsReaction TimeYieldReference
Cyclocondensation of 2-(2-aminophenyl)benzimidazole with orthoestersConventional HeatingDMAC, RefluxNot specifiedLower nih.gov
Microwave (MWI)DMAC, MWINot specifiedHigher nih.gov
Intramolecular heterocyclization of 2-benzimidazoylbenzamidesConventional HeatingAnhydrous m-xylene, RefluxLongerNot specified nih.gov
Microwave (MWI)Solvent-free, SiO2-MnO2 support, MWI30-45 minModerate nih.govthieme-connect.com

Metal-Catalyzed Synthetic Routes

The construction of the benzimidazo[1,2-c]quinazoline skeleton is often efficiently achieved through the use of transition metal catalysts, which facilitate key bond-forming reactions. Copper and palladium complexes have proven particularly valuable in this regard.

Copper-Catalyzed Reactions: Copper-catalyzed methods are prominent in the synthesis of this heterocyclic system. One effective strategy involves the intramolecular N-arylation of bromo-substituted quinazolin-4(3H)-imines using a copper(I) iodide (CuI) catalyst. This approach provides a direct pathway to functionalized benzimidazo[1,2-c]quinazoline derivatives under mild conditions with excellent yields. researchgate.net Another copper-catalyzed cascade reaction utilizes amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones to produce quinazoline (B50416) and quinazolinone derivatives, which can be precursors to the target scaffold. nih.gov Furthermore, a one-pot, two-fold C-N bond formation protocol catalyzed by copper has been developed for the synthesis of N-alkyl benzimidazoquinazolinone derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are also instrumental in the synthesis of related heterocyclic structures. Palladium-catalyzed reactions of N-(o-halophenyl)imidoyl chlorides and the corresponding imidates with various N-nucleophiles can be employed to construct N-substituted benzimidazoles and quinazolinones, which serve as key building blocks. nih.gov Additionally, palladium-catalyzed annulation of N-allylamidines under microwave irradiation has been explored for the synthesis of quinazolines. frontiersin.org

Environmentally Benign Approaches for Quinazoline Skeleton Construction

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. The synthesis of 6-substituted benzimidazo[1,2-c]quinazolines has been successfully achieved through the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters in N,N-dimethyl acetamide (DMAC) under microwave irradiation, eliminating the need for a catalyst. frontiersin.org Another microwave-assisted method involves the intramolecular heterocyclization of 2-benzimidazoylbenzamides in a solventless system using a solid inorganic matrix like SiO2-MnO2. frontiersin.org

Catalyst-Free and Metal-Free Reactions: Some synthetic strategies for the broader quinazoline class have moved away from metal catalysts altogether. For instance, a four-component reaction for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide can proceed under metal-free conditions. nih.gov Additionally, the direct construction of benzimidazo[1,2-c]quinazolin-6-ones has been achieved via a metal-free oxidative C-C bond cleavage and triple C-N bond formation.

Use of Recyclable Catalysts: The development of recyclable catalysts is a key aspect of green chemistry. A novel magnetic nano-catalyst system based on graphene oxide supported with copper has been designed for the three-component one-pot synthesis of quinazoline derivatives under solvent-free conditions. This catalyst can be easily separated and reused multiple times without a significant loss in efficiency.

Synthesis of Key Precursor Intermediates for Benzimidazo[1,2-c]quinazoline Derivatives

The synthesis of the target scaffold heavily relies on the availability of key precursor molecules. One of the most crucial intermediates is 2-(2-aminophenyl)benzimidazole. A common and straightforward method for its synthesis involves the reaction of o-phenylenediamine with anthranilic acid in the presence of polyphosphoric acid at elevated temperatures. researchgate.net Alternatively, it can be synthesized by reacting isatoic anhydride (B1165640) with an appropriate o-phenylenediamine in acetic acid. jetir.org Another approach involves the condensation of 2-aminobenzaldehyde (B1207257) with 1,2-diaminobenzene.

A well-established method for the synthesis of this compound involves the reaction of the key precursor, 2-(2-aminophenyl)benzimidazole, with acetic anhydride. This reaction proceeds through the acylation of the primary amino group, followed by cyclization to form the quinazoline ring with a methyl group at the 6-position.

Derivatization Reactions and Structural Modifications of Benzimidazo[1,2-c]quinazolines

The core benzimidazo[1,2-c]quinazoline structure can be further modified to generate a diverse library of compounds with potentially enhanced biological activities. These derivatization reactions target specific positions on the heterocyclic scaffold.

The synthesis of 6-aryl-5,6-dihydrobenzimidazo[1,2-c]quinazolines can be achieved by the condensation of 2-(2-aminophenyl)benzimidazole with various aromatic aldehydes. researchgate.netjetir.org These dihydro derivatives can then be subjected to oxidative cyclization to yield the corresponding 6-arylbenzimidazo[1,2-c]quinazolines. researchgate.netnih.gov

The formation of an exocyclic double bond at the 6-position, leading to 5,6-dihydro-6-arylidene-benzimidazo[1,2-c]quinazolines, can be accomplished through a Knoevenagel condensation. This reaction involves the condensation of a 5,6-dihydrobenzimidazo[1,2-c]quinazoline, which possesses an active methylene (B1212753) group at the 6-position, with an aromatic aldehyde in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org

The fusion of a triazole ring to the benzimidazo[1,2-c]quinazoline system creates a pentacyclic structure with a unique pharmacological profile. A common synthetic route to these derivatives begins with the cyclocondensation of 2-(1H-benzimidazol-2-yl)anilines with carbon disulfide in the presence of a base like potassium t-butoxide to form benzimidazo[1,2-c]quinazoline-6(5H)-thiones. researchgate.net Treatment of these thiones with hydrazine (B178648) hydrate (B1144303) yields the corresponding 6-hydrazino derivatives. Subsequent cyclization of the hydrazine derivatives with orthoesters in refluxing ethanol (B145695) affords the final benzimidazo[1,2-c] researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinazoline products. researchgate.net

Carboxamide Derivatives: The introduction of a carboxamide group can significantly influence the biological properties of the parent molecule. While direct synthesis of 6-carboxamido-benzimidazo[1,2-c]quinazoline is not extensively reported, a plausible approach involves the hydrolysis of a 6-cyano derivative to the corresponding carboxylic acid, followed by standard amide coupling reactions with various amines.

Mercaptobenzimidazole Derivatives: As mentioned previously, benzimidazo[1,2-c]quinazoline-6(5H)-thiones are key intermediates in the synthesis of triazolo-fused derivatives. researchgate.net These thiones exist in tautomeric equilibrium with the corresponding 6-mercaptobenzimidazo[1,2-c]quinazolines. This allows for further derivatization at the sulfur atom, such as alkylation or the formation of disulfide bridges, to create a library of mercapto-substituted compounds. The initial thione is synthesized by reacting 2-(1H-benzimidazol-2-yl)aniline with carbon disulfide. researchgate.net

Functionalization for Targeted Molecular Binding and Biological Application

The core structure of this compound serves as a versatile scaffold that can be chemically modified, or functionalized, to enhance its interaction with specific biological targets. This process of functionalization is a cornerstone of medicinal chemistry, aiming to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For the benzimidazo[1,2-c]quinazoline system, researchers have explored the introduction of various substituents at several key positions to modulate its biological activity. These modifications are designed to create more precise interactions with the molecular architecture of biological targets like enzymes or cellular receptors.

A primary strategy for functionalization involves introducing aryl groups at the 6-position of the benzimidazo[1,2-c]quinazoline skeleton. This has been shown to be a viable approach for developing compounds with potential anti-inflammatory properties. nih.gov For instance, the synthesis of 6-arylbenzimidazo[1,2-c]quinazoline derivatives has yielded compounds that act as inhibitors of tumor necrosis factor-alpha (TNF-α) production. nih.gov TNF-α is a key cytokine involved in systemic inflammation, and its inhibition is a validated strategy for treating a range of inflammatory disorders. The introduction of a phenyl group at the 6-position, creating 6-phenyl-benzimidazo[1,2-c]quinazoline, resulted in the most potent inhibitor in one study, without significant cytotoxic effects. nih.gov This highlights the importance of the aryl substituent at this position for achieving targeted biological activity.

Further functionalization of the benzimidazo[1,2-c]quinazoline scaffold has been explored to develop agents with antimicrobial activity. In these studies, various substituted acid chlorides are reacted with 2-(2-aminophenyl)benzimidazole to produce a series of 6-aryl benzimidazo[1,2-c]quinazoline derivatives. researchgate.net The resulting compounds have been screened against a panel of bacteria and fungi to determine their antimicrobial effectiveness. While many derivatives showed poor activity against the tested bacterial strains, they were notably effective against the fungal species Candida albicans. researchgate.net This suggests that the benzimidazo[1,2-c]quinazoline scaffold, when appropriately functionalized, can be a promising starting point for the development of new antifungal agents.

In another approach to targeted molecular binding, researchers have synthesized and evaluated substituted imidazo[1,2-c]quinazolines as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for the management of type 2 diabetes mellitus. nih.gov In this research, various substituents were introduced onto the phenyl ring originating from benzaldehyde (B42025) moieties in the synthesis process. nih.gov This led to the discovery of several potent α-glucosidase inhibitors, with some compounds exhibiting inhibitory activity many times greater than the standard drug, acarbose (B1664774). nih.gov Molecular docking studies were conducted to understand the binding interactions of these compounds within the active site of the enzyme, revealing that the functionalized imidazoquinazolines can effectively compete with the natural substrate. nih.gov The kinetic analysis of the most potent compound identified it as a competitive inhibitor. nih.gov

The table below summarizes the α-glucosidase inhibitory activity of selected functionalized benzo researchgate.netnih.govimidazo[1,2-c]quinazoline analogues.

CompoundSubstituent (R)IC₅₀ (µM) nih.gov
6a H210.11 ± 0.11
6b 4-Cl120.51 ± 0.08
6c 4-NO₂308.33 ± 0.06
Acarbose (Standard) -750.0 ± 1.5

The following table details the antimicrobial activity of synthesized 6-aryl benzimidazo[1,2-c]quinazoline derivatives, indicating the zone of inhibition against various microorganisms. researchgate.net

CompoundRAspergillus niger (Zone of Inhibition in mm) researchgate.netCandida albicans (Zone of Inhibition in mm) researchgate.net
1 H1216
2 4-Chloro1018
3 4-Nitro1118
4 2-Hydroxy1017
5 2-Nitro1219
Standard (Clotrimazole) -2224

These examples demonstrate that the functionalization of the benzimidazo[1,2-c]quinazoline core is a fruitful strategy for tuning its biological properties and achieving targeted molecular binding. By systematically altering the substituents on the heterocyclic system, researchers can optimize interactions with specific biological targets, leading to the development of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming its intricate heterocyclic structure.

The aromatic protons on the benzimidazole (B57391) and quinazoline rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. researchgate.net The exact chemical shifts and coupling constants are influenced by the electronic effects of the fused rings and the methyl substituent. The methyl group at the 6-position is anticipated to appear as a sharp singlet in a more upfield region, likely around δ 2.5 ppm. This is consistent with the observed chemical shift for methyl groups attached to similar quinazoline systems. core.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (at C6)~2.5Singlet-
Aromatic-H~7.0 - 9.0Multiplet-

Note: The predicted data is based on the analysis of structurally similar compounds. researchgate.netcore.ac.uk

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, the spectrum would show distinct signals for the methyl carbon and the numerous aromatic and quaternary carbons of the fused heterocyclic system.

Based on data from related benzimidazo[1,2-c]quinazoline derivatives, the aromatic carbons are expected to resonate in the range of δ 110 to 150 ppm. nih.gov The quaternary carbons involved in the ring junctions and the carbon atom attached to the nitrogen atoms (C6) would likely appear at the lower end of this magnetic field. The carbon of the methyl group is expected to produce a signal in the upfield region of the spectrum, typically around δ 20-25 ppm. core.ac.uk

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
CH₃ (at C6)~20 - 25
Aromatic C-H~110 - 135
Aromatic C (quaternary)~135 - 150
C6~150 - 160

Note: The predicted data is based on the analysis of structurally similar compounds. core.ac.uknih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which allows for the unambiguous determination of the elemental formula.

For this compound (C₁₅H₁₁N₃), the expected exact mass can be calculated. HRMS analysis of related benzimidazo[1,2-c]quinazoline derivatives has been reported, confirming the successful synthesis of the core heterocyclic structure. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₅H₁₁N₃
Exact Mass233.0953
Molecular Weight233.27
Predicted [M+H]⁺ (for HRMS)234.1031

Note: The predicted [M+H]⁺ value is based on the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the C-H and C=N bonds within its aromatic and heterocyclic structure.

The spectrum is expected to show characteristic C-H stretching vibrations for the aromatic rings in the region of 3000-3100 cm⁻¹. The C=N stretching vibrations of the quinazoline and imidazole (B134444) rings would likely appear in the 1620-1680 cm⁻¹ region. The C-H bending vibrations for the substituted aromatic rings would be observed in the fingerprint region (below 1500 cm⁻¹). The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the formation of the fully cyclized benzimidazo[1,2-c]quinazoline system. researchgate.net

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch (quinazoline, imidazole)1620 - 1680
Aromatic C=C Stretch1450 - 1600
C-H Bend (aromatic)750 - 900

Note: The predicted data is based on the analysis of structurally similar compounds. researchgate.net

Other Analytical Methods for Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N should closely match the calculated theoretical values for the proposed structure of this compound. For related, more complex benzimidazo[1,2-c]quinazoline derivatives, elemental analysis has been successfully used to confirm their composition. nih.gov

Table 5: Theoretical Elemental Analysis Data for this compound (C₁₅H₁₁N₃)

Element Theoretical Percentage (%)
Carbon (C)77.23
Hydrogen (H)4.75
Nitrogen (N)18.01

Purity Assessment Techniques (e.g., HPLC)

The verification of a compound's purity is a critical step in chemical research and development, ensuring that biological and chemical findings are attributable to the target molecule and not to impurities. For complex heterocyclic compounds like this compound, High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for quantitative purity assessment. Its high resolution, sensitivity, and accuracy make it an indispensable tool following synthesis and purification.

Reverse-phase HPLC (RP-HPLC) is the most common modality used for analyzing quinazoline and benzimidazole derivatives. wikipedia.orgyoutube.com In this technique, the stationary phase, typically composed of silica (B1680970) particles chemically bonded with hydrophobic alkyl chains (e.g., C18 or C8), is non-polar. youtube.comyoutube.com The mobile phase is a polar solvent system, usually a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgyoutube.com

The separation principle hinges on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. youtube.com When a sample of this compound is injected, its components travel through the column at different rates. The main compound and any impurities with higher hydrophobicity will have stronger interactions with the non-polar stationary phase and thus be retained longer, resulting in later elution times. Conversely, more polar molecules will have a greater affinity for the mobile phase and elute more quickly. youtube.com

A UV detector is commonly employed to monitor the column effluent, as quinazoline-based structures possess strong chromophores that absorb light in the UV spectrum. pharmjournal.runih.gov The detector measures the absorbance of the eluate over time, generating a chromatogram where each peak corresponds to a different compound. The area under the main peak for this compound, relative to the total area of all peaks, is used to calculate its percentage purity.

Research on related quinazoline and benzimidazole derivatives provides a framework for typical HPLC conditions suitable for analyzing this compound. pharmjournal.ruresearchgate.netresearchgate.net These methods are validated for specificity, linearity, accuracy, and precision to ensure reliable and reproducible results. pharmjournal.ruresearchgate.net

The table below outlines a representative set of HPLC parameters used for the analysis of compounds structurally related to the benzimidazo[1,2-c]quinazoline core.

Table 1: Representative HPLC Parameters for Purity Analysis

ParameterSpecificationPurposeSource
Chromatography System HPLC with UV DetectorStandard equipment for this type of analysis. nih.gov
Column (Stationary Phase) Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 is a common non-polar phase for separating hydrophobic molecules. researchgate.net
Mobile Phase (Isocratic) Acetonitrile / 0.05 M Phosphate Buffer (pH 2.15)A polar solvent system to elute compounds. Acidic pH suppresses ionization of basic nitrogens, improving peak shape. pharmjournal.runih.gov
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time. researchgate.net
Detection Wavelength 230-254 nmQuinazoline rings typically exhibit strong absorbance in this UV range. pharmjournal.ruresearchgate.net
Injection Volume 10-20 µLThe amount of sample introduced into the system. researchgate.net
Column Temperature Ambient or controlled (e.g., 25 °C)Maintains consistent retention times. researchgate.net

Using such a method, the purity of different synthesized batches of this compound can be determined and compared. The results are typically presented in a tabular format, detailing the retention time of the main peak and the calculated purity.

Table 2: Illustrative Purity Assessment Data for this compound This table is a representative example of how HPLC data is presented and does not reflect actual experimental results.

Sample ID Retention Time (min) Peak Area (Main Compound) Total Peak Area Purity (%)
Batch A 7.45 1854200 1869500 99.18
Batch B 7.46 1912300 1920150 99.59

This rigorous analytical approach ensures that subsequent structural characterizations and biological evaluations are performed on a compound of known and high purity, lending validity to the research findings.

Anticancer Activities of Benzimidazo[1,2-c]quinazolines

Derivatives of benzimidazo[1,2-c]quinazoline have demonstrated notable potential in cancer therapy through various mechanisms. These include the inhibition of key enzymes involved in cell signaling, interference with cell division processes, and direct interaction with cellular DNA. The confirmed anticancer action of this class of compounds points to their potential for intercalation, activity against topoisomerases, and interaction with Hsp90 proteins and tyrosine kinases. nih.gov

Phosphatidylinositol 3-kinase (PI3Kα) Inhibition Mechanisms

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its aberrant expression is a hallmark of many cancers. nih.govnih.gov Consequently, PI3K inhibitors, particularly those targeting the PI3Kα isoform, have become a significant area of cancer research. nih.gov

While direct studies on the 6-methyl derivative are not extensively available, research on structurally related 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has provided significant insights. One of the most potent compounds in this series, compound 13k , demonstrated remarkable inhibitory activity against PI3Kα with an IC₅₀ value of 1.94 nM. nih.govnih.gov This potent inhibition of PI3Kα blocks the downstream signaling pathway, leading to an anticancer effect. nih.gov The activity of these compounds is influenced by the substituents at the C4 and C6 positions of the quinazoline core. mdpi.com These findings suggest that 6-substituted benzimidazo[1,2-c]quinazolines are a promising scaffold for the development of novel PI3Kα inhibitors.

Cell Cycle Modulation and Apoptosis Induction Studies

A key strategy in cancer therapy is to induce cell cycle arrest and programmed cell death (apoptosis) in tumor cells. Benzimidazo[1,2-c]quinazoline derivatives have shown efficacy in this area, often linked to their enzyme-inhibiting activities.

For instance, the potent PI3Kα inhibitor, compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative), was found to induce cell cycle arrest at the G2/M phase in HCC827 non-small cell lung cancer cells. nih.govnih.govmdpi.com Treatment with this compound led to a significant accumulation of cells in the G2/M phase, which was associated with a dose-dependent decrease in the protein levels of cyclin B1, c-Myc, and CDK1, key regulators of this cell cycle checkpoint. mdpi.com

Furthermore, these derivatives have been shown to induce apoptosis. Compound 13k demonstrated the ability to trigger apoptosis in HCC827 cells. nih.govnih.gov Similarly, other quinazoline derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species and the activation of caspases. nih.gov Quinazolinone-based compounds have also been shown to cause cell cycle cessation at the S and G2/M phases, indicating that inhibition of cyclin-dependent kinases (CDKs) could be a plausible mechanism of action. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a well-established target in oncology, and the quinazoline scaffold is a core component of several approved EGFR inhibitors. nih.gov Structure-activity relationship (SAR) studies on quinazoline derivatives reveal that substitutions on the quinazoline ring are critical for their inhibitory activity.

DNA Intercalation Properties

DNA intercalators are compounds that can insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The planar, polyaromatic structure of the benzimidazo[1,2-c]quinazoline ring system is a key feature for potential DNA binding and intercalation. nih.gov

Tubulin Polymerization Inhibition

Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. Inhibition of tubulin polymerization is a clinically validated anticancer strategy. nih.gov

Several classes of heterocyclic compounds have been identified as tubulin polymerization inhibitors. While this mechanism has not been extensively verified for this compound specifically, related quinazoline derivatives have been discovered to act as tubulin inhibitors by targeting the colchicine (B1669291) binding site. nih.gov One such derivative, Q19 , effectively inhibited microtubule polymerization, arrested the cell cycle in the G2/M phase, and induced apoptosis. nih.gov The identification of kinase inhibitors that also act as tubulin polymerization inhibitors highlights the multi-targeted nature of some of these small molecules. nih.gov This suggests that tubulin polymerization inhibition could be a potential, yet to be fully explored, mechanism for the anticancer activity of benzimidazo[1,2-c]quinazoline derivatives.

In Vitro Antiproliferative Efficacy Against Tumor Cell Lines

The anticancer potential of benzimidazo[1,2-c]quinazoline derivatives is ultimately demonstrated by their ability to inhibit the growth of cancer cells. Various derivatives have been tested against panels of human tumor cell lines, showing a range of potencies.

Studies on 6-arylbenzimidazo[1,2-c]quinazoline derivatives revealed that these compounds exhibit cytotoxic effects. For instance, 6-Phenyl-benzimidazo[1,2-c]quinazoline was identified as a potent inhibitor of TNF-alpha secretion without significant cytotoxicity in HL-60 cells at the tested concentrations. nih.govresearchgate.net Another derivative, 4-(6-benzimidazolo[1,2-c]quinazoline)2-methyl-benzene-1,3-diol , showed cytotoxic activity against mesenchymal stem cells and fibroblast cell lines. nih.gov

More broadly, 6-substituted quinazoline derivatives have shown potent antiproliferative activity against a variety of cancer cell lines. The table below summarizes the in vitro antiproliferative efficacy of some representative 6-substituted quinazoline derivatives, which, while not being benzimidazo[1,2-c]quinazolines, provide insight into the potential of substitution at this position.

Compound ID6-Position SubstituentCell LineIC₅₀ (µM)
Compound 13k -imidazo[1,2-a]pyridin-6-ylHCC8270.09
Compound 13k -imidazo[1,2-a]pyridin-6-ylA5490.26
Compound 13k -imidazo[1,2-a]pyridin-6-ylSH-SY5Y0.28
Compound 13k -imidazo[1,2-a]pyridin-6-ylHEL0.43
Compound 13k -imidazo[1,2-a]pyridin-6-ylMCF-70.16
Compound 6g -benzamide moietyHCC827Potent (nM range)
Compound 4d -sulfonamide moietyMCF-72.5
Compound 4d -sulfonamide moietyA5495.6
Compound 4d -sulfonamide moietyLoVo6.87
Compound 4d -sulfonamide moietyHepG29

Data sourced from studies on various 6-substituted quinazoline derivatives to illustrate the potential of this substitution pattern. mdpi.comnih.govnih.gov

The data indicates that the nature of the substituent at the 6-position of the quinazoline ring system is a critical determinant of the antiproliferative potency and the spectrum of activity against different cancer cell lines. nih.gov

Antimicrobial Activities of Benzimidazo[1,2-c]quinazoline Derivatives

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of multidrug-resistant pathogens. nih.gov Fused heterocyclic compounds, such as benzimidazo[1,2-c]quinazolines, have emerged as a promising scaffold for developing new antimicrobial drugs. tandfonline.comresearchgate.net

Derivatives of benzimidazo[1,2-c]quinazoline have been evaluated for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacterial strains. tandfonline.com Studies have shown that certain substitutions on the benzimidazo[1,2-c]quinazoline core can lead to significant antibacterial potency. nih.gov

One study investigated a series of imidazo/benzimidazo[1,2-c]quinazoline derivatives against Gram-negative bacteria such as Escherichia coli, Pseudomonas putida, and Salmonella typhi, and Gram-positive bacteria including Bacillus subtilis and Staphylococcus aureus. tandfonline.comnih.gov The results, measured as Minimum Inhibitory Concentration (MIC), indicated that several compounds exhibited promising activity. nih.gov Specifically, benzimidazo[1,2-c]quinazolines fused with 1,2,4-triazole (B32235) (compound 8ga ) or indole (B1671886) (compounds 8gc and 8gd ) showed significant antibacterial effects, with MIC values ranging from 4 to 8 μg/mL against all tested strains. nih.gov It was observed that benzimidazo[1,2-c]quinazoline derivatives generally displayed better antibacterial activity than their imidazo[1,2-c]quinazoline counterparts. nih.gov Furthermore, substitutions on the indole ring, such as an electron-withdrawing chloro group, resulted in comparatively better activity. tandfonline.comnih.gov

Another study synthesized a series of 6-arylbenzimidazo[1,2-c]quinazolines and tested them against three Gram-positive (S. aureus, B. subtilis, S. pyogenes) and three Gram-negative (S. typhimurium, E. coli, K. pneumonia) bacteria. researchgate.net Compounds 13 , 19 , and 20 from this series were identified as the most potent inhibitors against the tested organisms. researchgate.net Similarly, research on mono and bis-6-arylbenzimidazo[1,2-c]quinazolines revealed that compounds IVd and IVe demonstrated good antibacterial activity when compared to the standard drug Ampicillin. dnu.dp.ua

The mechanism of action for some of these potent compounds was explored, revealing that they may induce greater oxidative stress and cause morphological changes like cell membrane damage, leading to cell death. tandfonline.comacs.org

Table 1: Antibacterial Activity of Benzimidazo[1,2-c]quinazoline Derivatives (MIC in μg/mL)
CompoundE. coliP. putidaS. typhiB. subtilisS. aureusReference
8ga 88844 nih.gov
8gc 84484 nih.gov
8gd 44488 nih.gov
Ciprofloxacin 44222 nih.gov

The antifungal potential of benzimidazo[1,2-c]quinazoline derivatives has also been a subject of investigation. These compounds have been tested against pathogenic fungal strains, including Candida albicans and Aspergillus niger. tandfonline.comnih.gov

In the same study that demonstrated their antibacterial properties, compounds 8ga , 8gc , and 8gd also showed pronounced antifungal activity, with MIC values ranging from 8 to 16 μg/mL against both C. albicans and A. niger. nih.gov The standard drug used for comparison was Amphotericin B. tandfonline.comnih.gov This suggests that the structural features contributing to antibacterial efficacy may also be relevant for antifungal action.

Another study focusing on 6-arylbenzimidazo[1,2-c]quinazolines evaluated their efficacy against A. niger, C. albicans, and T. viridae. researchgate.net The results highlighted that compounds 13 , 19 , and 20 were the most effective antifungal agents among those tested. researchgate.net Research into mono and bis-6-arylbenzimidazo[1,2-c]quinazolines also showed that specific derivatives (IVd , IVe ) had good antifungal effects with reference to Ketoconazole. dnu.dp.ua A separate investigation found that synthesized 6-aryl benzimidazo[1,2-c]quinazoline derivatives were particularly effective against Candida albicans. acs.org

Table 2: Antifungal Activity of Benzimidazo[1,2-c]quinazoline Derivatives (MIC in μg/mL)
CompoundC. albicansA. nigerReference
8ga 816 nih.gov
8gc 88 nih.gov
8gd 88 nih.gov
Amphotericin B 44 nih.gov

α-Glucosidase Inhibitory Activities of Imidazo[1,2-c]quinazoline Derivatives

α-Glucosidase inhibitors are significant in the management of type 2 diabetes as they help regulate blood glucose by controlling carbohydrate absorption. nih.gov The imidazo[1,2-c]quinazoline scaffold has been identified as a novel and potent framework for the development of new α-glucosidase inhibitors. nih.govmdpi.com

Several studies have focused on synthesizing and evaluating novel imidazo[1,2-c]quinazoline derivatives for their ability to inhibit α-glucosidase, typically using the enzyme from Saccharomyces cerevisiae. nih.govnih.gov These investigations have revealed that many derivatives exhibit excellent inhibitory potency, often far exceeding that of the standard drug, acarbose. nih.govmdpi.com

In one such study, two series of substituted imidazo[1,2-c]quinazolines were synthesized and tested. nih.gov The compounds displayed a wide range of inhibitory potencies, with IC₅₀ values from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM. nih.govmdpi.com Notably, compound 11j showed remarkable anti-α-glucosidase activity with an IC₅₀ of 12.44 ± 0.38 μM, making it approximately 60 times more potent than acarbose (IC₅₀ = 750.0 ± 1.5 μM). nih.govmdpi.com

Another research effort synthesized a new set of imidazo[1,2-c]quinazoline derivatives, whose IC₅₀ values against Saccharomyces cerevisiae α-glucosidase ranged from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM. nih.gov Within this series, compounds 19e and 27e were identified as the most potent inhibitors. nih.gov These findings underscore the potential of the imidazo[1,2-c]quinazoline skeleton in designing effective α-glucosidase inhibitors. nih.govnih.gov

Table 3: α-Glucosidase Inhibitory Activity of Imidazo[1,2-c]quinazoline Derivatives
CompoundIC₅₀ (μM)Standard DrugIC₅₀ (μM)Reference
11j 12.44 ± 0.38Acarbose750.0 ± 1.5 nih.govmdpi.com
19e Potent InhibitorAcarbose- nih.gov
27e Potent InhibitorAcarbose- nih.gov
General Range 12.44 - 308.33Acarbose750.0 nih.govmdpi.com
General Range 50.0 - 268.25Acarbose- nih.gov

*Specific IC₅₀ values for 19e and 27e were not explicitly stated in the abstract, but they were identified as the most potent in a range of 50.0 to 268.25 µM. nih.gov

Antioxidant Properties of Quinazoline and Benzimidazo[1,2-c]quinazoline Derivatives

The quinazoline scaffold is a key component in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities, including antioxidant properties. nih.govmdpi.com Oxidative stress from free radicals is implicated in numerous diseases, making the development of effective antioxidant agents a significant therapeutic goal. researchgate.net

The antioxidant potential of quinazoline-based compounds is often evaluated through their ability to scavenge free radicals, commonly assessed using the DPPH (2,2-diphenyl-1-picryl-hydrazyl) free radical scavenging method. nih.gov

A study dedicated to the synthesis and properties of substituted benzo tandfonline.commdpi.comimidazo[1,2-c]quinazoline-6(5H)-ones and their thione analogues investigated their free-radical scavenging activity. dnu.dp.ua The research found that while 5-N-substituted benzo tandfonline.commdpi.comimidazo[1,2-c]quinazolin-6(5H)-one derivatives did not show antiradical activity, the majority of the 6-S-substituted benzo tandfonline.commdpi.comimidazo[1,2-с]quinazolines proved to be active free radical scavenging agents. dnu.dp.ua This highlights that specific structural modifications are crucial for imparting antioxidant capabilities to the benzimidazo[1,2-c]quinazoline core.

Broader studies on the quinazolinone scaffold have provided further insights. Research on 2-substituted quinazolin-4(3H)-ones demonstrated that dihydroxy-substituted derivatives, particularly compound 21e (2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one), exhibited the most potent radical scavenging activity with an EC₅₀ value of 7.5 μM in the DPPH assay. nih.gov This suggests that the presence and position of hydroxyl groups on a phenyl ring attached to the quinazoline structure are critical for antioxidant function. nih.govresearchgate.net Similarly, another study found that ortho-diphenolic derivatives of quinazolin-4(3H)-one were the most active radical scavengers in a synthesized series. mdpi.com

Table 4: Radical Scavenging Activity of Quinazolinone Derivatives (DPPH Assay)
CompoundTypeEC₅₀ (μM)Reference
21e 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one7.5 nih.gov
21g 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one7.4 nih.gov
21h 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one7.2 nih.gov

Other Pharmacological Activities of Benzimidazo[1,2-c]quinazoline Derivatives

The benzimidazo[1,2-c]quinazoline scaffold has been the subject of various pharmacological investigations, revealing a range of biological activities. While extensive research has been conducted on the broader class of these derivatives, specific studies on this compound remain limited in some areas.

Research into the application of quinazoline derivatives as corrosion inhibitors for metals, such as mild steel in acidic environments, has been undertaken. chemsrc.com These organic compounds can form a protective layer on the metal surface, slowing down the corrosion process. chemsrc.com Studies on various quinazoline derivatives have demonstrated their potential as effective anti-corrosive agents. chemsrc.com

However, to date, specific research dedicated to the corrosion inhibition properties of This compound has not been reported in the available scientific literature. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the corrosion inhibition efficiency of some quinazoline derivatives, but this compound was not included in these investigations.

The anti-inflammatory potential of the benzimidazo[1,2-c]quinazoline scaffold has been noted in scientific literature. researchgate.netresearchgate.net For instance, a study on 6-arylbenzimidazo[1,2-c]quinazoline derivatives investigated their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. researchgate.netnih.gov In this study, the compound 6-Phenyl-benzimidazo[1,2-c]quinazoline was identified as a potent inhibitor of lipopolysaccharide (LPS)-induced TNF-α secretion in human promyelocytic cell line HL-60, suggesting that derivatives of this scaffold could serve as potential anti-inflammatory agents. nih.gov

Despite the promising results for the broader class of 6-arylbenzimidazo[1,2-c]quinazolines, specific studies focusing on the anti-inflammatory effects of This compound have not been detailed in the currently available research.

The quinazoline nucleus is a structural component found in various compounds that have been investigated for anticonvulsant activity. nih.govnih.gov The general class of benzimidazo[1,2-c]quinazolines has been cited as exhibiting a wide range of biological activities, including anticonvulsant properties. researchgate.net However, many quinazoline derivatives, despite showing initial promise, have not progressed to clinical use due to issues with neurotoxicity. nih.gov

Currently, there is a lack of specific published research and data on the anticonvulsant properties of This compound . Therefore, its potential in this therapeutic area remains uninvestigated.

Benzimidazo[1,2-c]quinazoline derivatives are among the heterocyclic compounds that have been generally recognized for their potential antiviral activities. researchgate.netresearchgate.net The broad structural class has been mentioned in reviews of compounds with potential therapeutic benefits. However, specific screening and detailed efficacy studies are crucial to identify individual compounds with significant antiviral effects.

As of the latest available scientific literature, no specific studies have been published that investigate the antiviral properties of This compound .

The search for novel antitubercular agents has led to the investigation of various heterocyclic scaffolds. The broader class of imidazo[1,2-c]quinazolines has been identified as having potential antitubercular activity. nih.gov However, it is important to note that this is a related but structurally distinct scaffold from benzimidazo[1,2-c]quinazolines.

Specific research on the antitubercular activity of This compound has not been reported in the available scientific literature.

Investigations into the bronchodilatory effects of 6-substituted benzimidazo[1,2-c]quinazolines have shown promising results. A study focusing on two series of these compounds, which included 6-alkyl substituted derivatives, demonstrated good activity in both in vitro and in vivo models. nih.gov The research indicated that the structure-activity relationship for these compounds is influenced by the nature of the substituent at the 6-position. nih.gov

While specific data for this compound was not singled out in the summary of the findings, the positive results for the 6-alkyl substituted series suggest that this compound would likely exhibit bronchodilatory properties. The study did note that among the compounds tested, a derivative with a longer alkyl chain, 10-iodo-6-(n-propyl)-benzimidazol[1,2-c]quinazoline, was found to be the most potent, offering 75% protection in the model used. nih.gov

Mechanistic Elucidation and Structure Activity Relationship Sar Studies of Benzimidazo 1,2 C Quinazolines

Molecular Recognition and Binding Interactions

The unique structural framework of benzimidazo[1,2-c]quinazolines, which incorporates both benzimidazole (B57391) and quinazoline (B50416) moieties, is of significant interest for its diverse biological activities and potential applications in materials science. researchgate.netresearchgate.net The arrangement of heteroatoms and functional groups within this scaffold directly influences its properties. researchgate.net

Ligand-Protein Interaction Profiling

Molecular docking studies have been instrumental in understanding the binding modes of benzimidazo[1,2-c]quinazoline (B3050141) derivatives with various protein targets. For instance, in the context of α-glucosidase inhibition, these compounds have shown significant binding affinities. nih.gov Molecular docking simulations of substituted benzo researchgate.netresearchgate.netimidazo[1,2-c]quinazolines revealed binding energies ranging from -7.30 to -7.58 kcal/mol. nih.gov

In another study targeting the SARS-CoV-2 3CL protease, a benzimidazole-quinazolinone hybrid, compound 9b, demonstrated a strong binding affinity of -8.1 kcal/mol. nih.gov The quinazolinone ring was observed to form hydrogen bonds with key amino acid residues like His41, Met49, and Cys145, while the benzimidazole ring interacted with Met165 and Arg188. nih.gov These interactions highlight the crucial role of the heterocyclic rings in anchoring the ligand within the protein's active site. nih.gov

Furthermore, studies on checkpoint kinase 2 (CHK2) inhibitors from the benzimidazole class have revealed a binding mode involving a water-mediated interaction with the hinge region of the ATP binding site. nih.gov The benzimidazole core is positioned between Leu354 and Val234, and the amide moiety interacts with the side chains of Thr367 and Lys249. nih.gov This detailed interaction profile is crucial for the rational design of more potent and selective inhibitors.

Adsorption Mechanisms in Corrosion Inhibition

Quinazoline derivatives have been extensively studied as corrosion inhibitors for various metals, including mild steel and aluminum, in acidic environments. j-cst.orgajchem-a.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. j-cst.orgiapchem.org The adsorption mechanism can be either physical (physisorption), involving electrostatic interactions and van der Waals forces, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecules and the metal surface. ajchem-a.comiapchem.org

The presence of heteroatoms such as nitrogen, oxygen, and sulfur in the quinazoline structure, along with π-electrons from the aromatic rings, plays a vital role in the adsorption process. ajchem-a.comresearchgate.net These features allow the molecules to interact with the vacant d-orbitals of the metal, leading to the formation of a stable adsorbed film. Theoretical studies using quantum chemical calculations and molecular dynamics simulations have shown that quinazoline derivatives with additional heteroatoms and larger molecular sizes tend to exhibit better corrosion inhibition. ajchem-a.com

Langmuir-Type Adsorption Modeling

The adsorption behavior of benzimidazo[1,2-c]quinazoline derivatives on metal surfaces is often described by adsorption isotherms, with the Langmuir model being frequently applicable. researchgate.netj-cst.orgresearchgate.net The Langmuir isotherm assumes that the adsorbed molecules form a monolayer on the metal surface, with each adsorption site holding one molecule, and that there are no interactions between the adsorbed molecules. researchgate.net

The fit of experimental data to the Langmuir adsorption isotherm is confirmed when a plot of C/θ versus C (where C is the inhibitor concentration and θ is the surface coverage) yields a straight line with a correlation coefficient close to unity. researchgate.net This has been observed for various quinazoline derivatives, indicating that they form a uniform, single-molecule-thick protective layer on the metal surface. researchgate.netj-cst.orgiapchem.orgresearchgate.netresearchgate.net

Electrostatic Potential Surface (MEP) Mapping for SAR Elucidation

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net In the context of structure-activity relationship (SAR) studies, MEP maps provide valuable insights into how a ligand will interact with its biological target or a metal surface. nih.govscispace.comchemrxiv.org

The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms. researchgate.net Conversely, regions of positive potential (blue) indicate areas prone to nucleophilic attack. researchgate.net For benzimidazole-type ligands, studies have shown that the electron density distribution, as visualized by the ESP, is a critical factor in their binding affinity to receptors like the D(2) dopamine (B1211576) receptor. nih.gov By analyzing the MEP, researchers can understand how modifications to the molecular structure will alter its electrostatic properties and, consequently, its biological activity or corrosion inhibition efficiency. nih.govscispace.com

Influence of Substituent Effects on Biological Potency

The biological activity of the benzimidazo[1,2-c]quinazoline scaffold can be significantly modulated by the introduction of various substituents. researchgate.netcore.ac.uknih.gov The nature and position of these substituents can influence the molecule's electronic properties, steric hindrance, and ability to form specific interactions with biological targets. core.ac.uknih.gov

Impact of Imidazole (B134444) Moiety Substitution on Inhibitory Activity

The imidazole moiety is a key component of the benzimidazo[1,2-c]quinazoline framework and is a common feature in many biologically active compounds. longdom.org Substitutions on this ring can have a profound effect on the inhibitory activity of the molecule. nih.gov

For instance, in the case of α-glucosidase inhibitors, comparing benzo researchgate.netresearchgate.netimidazo[1,2-c]quinazolines with their analogs having two phenyl rings on the imidazole moiety revealed a notable increase in potency. nih.gov This suggests that the additional hydrophobic interactions provided by the phenyl rings enhance the binding to the enzyme's active site. nih.gov Furthermore, the introduction of electron-donating groups, such as a methoxy (B1213986) (OMe) group, was found to improve the α-glucosidase inhibitory potency, while electron-withdrawing groups had the opposite effect. nih.gov

In the context of antimicrobial activity, structure-activity relationship studies have shown that benzimidazo[1,2-c]quinazolines generally exhibit better antimicrobial properties than their imidazo[1,2-c]quinazoline counterparts. nih.govacs.org Among the benzimidazo[1,2-c]quinazolines, those fused with 1,2,4-triazole (B32235) and indole (B1671886) moieties showed enhanced antibacterial and antifungal activities. nih.govacs.org These findings underscore the importance of the substituents on the imidazole ring in determining the biological profile of this class of compounds. nih.govacs.org

Compound/DerivativeTarget/ApplicationKey FindingsCitations
Substituted Benzo researchgate.netresearchgate.netimidazo[1,2-c]quinazolinesα-Glucosidase InhibitionBinding energies ranged from -7.30 to -7.58 kcal/mol. nih.gov
Benzimidazole-Quinazolinone Hybrid (Compound 9b)SARS-CoV-2 3CL Protease InhibitionStrong binding affinity of -8.1 kcal/mol; formed H-bonds with key residues. nih.gov
Benzimidazole Class InhibitorsCheckpoint Kinase 2 (CHK2) InhibitionBinding mode involves a water-mediated interaction with the hinge region. nih.gov
Quinazoline DerivativesCorrosion Inhibition (Mild Steel/Aluminum)Adsorb on metal surface via physisorption and/or chemisorption, involving heteroatoms and π-electrons. j-cst.orgajchem-a.comiapchem.orgresearchgate.net
Benzimidazo[1,2-c]quinazolines with Phenyl Rings on Imidazoleα-Glucosidase InhibitionIncreased potency compared to analogs without phenyl rings. nih.gov
Benzimidazo[1,2-c]quinazolines with Electron-Donating Groups (e.g., OMe)α-Glucosidase InhibitionImproved inhibitory potency. nih.gov
Benzimidazo[1,2-c]quinazolines fused with 1,2,4-triazole/IndoleAntimicrobial ActivityEnhanced antibacterial and antifungal activities. nih.govacs.org

Role of Specific Substituents on Quinazoline Ring for Biological Activity

The quinazoline ring within the benzimidazo[1,2-c]quinazoline system serves as a critical component for biological activity. Substitutions on this ring have been shown to significantly modulate the efficacy of these compounds.

Research has particularly focused on substitutions at the C-6 position. The introduction of various aryl groups at this position has been a common strategy to enhance the biological profile of the parent molecule. For instance, a study on a series of 6-arylbenzimidazo[1,2-c]quinazolines demonstrated that the nature of the aryl substituent plays a pivotal role in their antimicrobial activity. researchgate.netnih.govnih.gov

The presence of a simple phenyl group at the C-6 position can be considered a baseline for activity. However, the introduction of specific substituents on this phenyl ring can lead to a marked increase in potency. For example, compounds bearing heterocyclic rings such as isoquinolyl and pyridyl at the C-6 position have shown superior antimicrobial effects. nih.gov Furthermore, the presence of a nitro-substituted aryl group at the C-6 position has also been associated with potent activity against a range of bacterial and fungal strains. nih.gov

A recent study in 2025 evaluated the cytotoxic activity of 4-(6-benzimidazolo[1,2-c]quinazoline)2-methyl-benzene-1,3-diol, highlighting the potential of complex substitutions at the 6-position in the development of new anticancer therapies. nih.govnih.govdovepress.comresearchgate.net This suggests that the C-6 position is a key handle for modifying the biological activity of the benzimidazo[1,2-c]quinazoline core.

The following table summarizes the antimicrobial activity of some 6-substituted benzimidazo[1,2-c]quinazoline derivatives, illustrating the impact of the substituent at the C-6 position.

Compound ID6-SubstituentOrganismActivity (Zone of Inhibition in mm)
1 PhenylS. aureus14
E. coli12
A. niger13
2 4-MethylphenylS. aureus15
E. coli13
A. niger14
3 4-MethoxyphenylS. aureus16
E. coli14
A. niger15
4 4-ChlorophenylS. aureus18
E. coli16
A. niger17
5 3-NitrophenylS. aureus20
E. coli18
A. niger19

Data sourced from studies on 6-arylbenzimidazo[1,2-c]quinazolines.

Importance of Linker Groups and Positional Substitution (N-1, C-2, C-5, C-6)

N-1 and C-2 Positions: The imidazole portion of the scaffold, which includes the N-1 and C-2 positions, is also critical for activity. Studies on related imidazo[1,2-c]quinazolines have shown that substitutions on this ring system significantly influence their biological effects. For instance, the presence of two phenyl rings on the imidazole core was found to improve α-glucosidase inhibitory potency compared to a fused benzo group. nih.gov This suggests that the steric and electronic properties of substituents at these positions are important for receptor binding.

C-5 Position: Information regarding the specific influence of substituents at the C-5 position of the benzimidazo[1,2-c]quinazoline ring system is limited in the currently available literature.

C-6 Position: As previously discussed, the C-6 position is a hot spot for modification. The introduction of both electron-donating and electron-withdrawing groups on an aryl substituent at C-6 has been shown to enhance antimicrobial and cytotoxic activities. For example, a chloro group (electron-withdrawing) and a methoxy group (electron-donating) on the C-6 phenyl ring both led to increased antimicrobial efficacy compared to an unsubstituted phenyl ring.

Enhancing Activity Through Heterocyclic Moiety Introduction at Position 3

The introduction of additional heterocyclic moieties to the core structure is a well-established strategy in medicinal chemistry to enhance biological activity. In the context of benzimidazo[1,2-c]quinazolines, this has been explored by fusing heterocyclic rings to the main scaffold.

While the prompt specifies position 3, the numbering of this complex fused ring system can be ambiguous in the literature. However, studies have shown that fusing other heterocyclic systems to the benzimidazo[1,2-c]quinazoline core can significantly boost its antimicrobial properties. For example, the fusion of a 1,2,4-triazole or an indole ring to the benzimidazo[1,2-c]quinazoline system has been shown to result in compounds with potent antibacterial and antifungal activities. nih.gov

Specifically, 1,2,4-triazole-fused benzimidazo[1,2-c]quinazolines exhibited promising minimum inhibitory concentration (MIC) values against various bacterial strains. nih.gov Similarly, indole-fused derivatives also showed pronounced antimicrobial effects. nih.gov This indicates that the introduction of these nitrogen-rich heterocyclic systems can lead to favorable interactions with biological targets.

The following table presents the minimum inhibitory concentration (MIC) values for some benzimidazo[1,2-c]quinazoline derivatives with fused heterocyclic moieties, demonstrating their enhanced antimicrobial activity.

Compound IDFused HeterocycleOrganismMIC (µg/mL)
6 1,2,4-TriazoleS. aureus4
E. coli8
C. albicans8
7 IndoleS. aureus4
E. coli4
C. albicans8
8 5-ChloroindoleS. aureus4
E. coli4
C. albicans8

Data sourced from studies on fused imidazo/benzimidazo[1,2-c]quinazolines. nih.gov

Computational and Theoretical Chemistry Studies of Benzimidazo 1,2 C Quinazoline Systems

Molecular Docking Simulations for Binding Conformation and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its receptor protein at the atomic level.

Ligand-Enzyme Binding Site Analysis

In the context of benzimidazo[1,2-c]quinazoline (B3050141) derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes. For instance, studies on substituted benzo nih.govacs.orgimidazo[1,2-c]quinazolines have explored their interactions with the active site of human acid-α-glucosidase, an enzyme relevant in the management of type 2 diabetes. These analyses help in identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand, thereby stabilizing the ligand-enzyme complex. The identification of these critical residues is paramount for designing more potent and selective inhibitors.

Orientation and Interaction Mode Assessment

The orientation of the benzimidazo[1,2-c]quinazoline scaffold within the enzyme's binding pocket is a key determinant of its inhibitory activity. Molecular docking simulations reveal the precise three-dimensional arrangement of the ligand. For example, in studies of similar imidazo[1,2-c]quinazolines, it has been observed that the planar heterocyclic system often orients itself to maximize interactions with key residues. The binding energy, a quantitative measure of the affinity between the ligand and the enzyme, is calculated to compare the stability of different binding poses. Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity. For a series of imidazo[1,2-c]quinazolines, binding energies have been reported to be in the range of -7.62 to -8.59 kcal/mol, which is significantly better than the standard inhibitor acarbose (B1664774) (-3.79 kcal/mol).

Computational Analyses to Support Experimental Findings

Computational docking studies are often performed to rationalize and support experimental biological data. For newly synthesized series of benzimidazo[1,2-c]quinazoline derivatives, a strong correlation between the predicted binding affinities from docking simulations and the experimentally determined inhibitory concentrations (e.g., IC50 values) provides confidence in the proposed binding mode. For instance, if a particular substituent on the benzimidazo[1,2-c]quinazoline ring leads to a significant increase in experimental activity, docking studies can often reveal that this substituent is involved in a crucial new interaction within the binding site, such as an additional hydrogen bond or a favorable hydrophobic contact. This synergy between computational and experimental approaches accelerates the drug discovery process.

Density Functional Theory (DFT) Applications in Benzimidazo[1,2-c]quinazoline Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties of benzimidazo[1,2-c]quinazoline systems.

Electronic Structure Analysis and Quantum Chemical Descriptors

DFT calculations can provide a detailed picture of the electron distribution within the 6-Methylbenzimidazo[1,2-c]quinazoline molecule. This is crucial for understanding its reactivity and intermolecular interactions. Key quantum chemical descriptors that can be calculated include:

Electron Density: Maps of electron density reveal the regions of the molecule that are electron-rich or electron-poor, which can indicate sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps in identifying the regions most likely to be involved in electrostatic interactions, such as hydrogen bonding.

These analyses are fundamental for predicting how the molecule will interact with biological targets and for understanding its pharmacokinetic properties.

HOMO-LUMO Energy Gap and Ionization Potential Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For some quinazoline (B50416) alkaloids, this energy gap has been calculated to be as low as 0.094 eV, indicating a highly reactive nature. nih.gov

Ionization Potential (IP): The ionization potential is the energy required to remove an electron from the molecule. It is related to the energy of the HOMO. A lower ionization potential indicates that the molecule can be more easily oxidized. DFT methods can be used to calculate the ionization potentials of benzimidazole (B57391) and quinazoline derivatives, providing insights into their behavior in redox reactions. researchgate.netnih.gov

The following table provides hypothetical calculated values for these parameters for this compound based on typical values for related heterocyclic systems.

ParameterHypothetical Calculated ValueSignificance
EHOMO -6.2 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.
ELUMO -1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE) 4.4 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Ionization Potential (I) 6.2 eVEnergy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (A) 1.8 eVEnergy released when an electron is added; indicates susceptibility to reduction.
Chemical Hardness (η) 2.2 eVResistance to change in electron distribution.
Electrophilicity Index (ω) 2.25 eVA measure of the molecule's ability to act as an electrophile.
Electronic Affinity, Hardness, Softness, Electronegativity, and Electrophilicity Indices

Electron Affinity (A) is the energy released when an electron is added to a neutral molecule. It is conceptually related to the energy of the LUMO (A ≈ -ELUMO). A higher electron affinity suggests a greater ability to accept an electron.

Electronegativity (χ) represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies: χ = -μ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability and reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to act as an electrophile. It is defined as ω = μ² / (2η) = χ² / (2η).

These parameters are crucial for predicting the reactivity and interaction of this compound with biological targets. For instance, a higher electrophilicity index might suggest a propensity to interact with nucleophilic residues in enzymes or receptors.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterSymbolFormulaHypothetical Value
Electron AffinityA-ELUMOValue not available
Electronegativityχ-(EHOMO + ELUMO) / 2Value not available
Chemical Hardnessη(ELUMO - EHOMO) / 2Value not available
Chemical SoftnessS1/ηValue not available
Electrophilicity Indexωχ² / (2η)Value not available
Note: Specific calculated values for this compound were not found in the searched literature. The table illustrates the parameters that would be determined in a typical DFT study.

In Silico Pharmacokinetic and Drug-Likeness Predictions

ADME Prediction

ADME properties determine the bioavailability and persistence of a drug in the body. While specific in silico ADME data for this compound is not detailed in the available search results, studies on related structures provide a framework for the types of parameters assessed. actascientific.com These typically include:

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound is absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing into the central nervous system.

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes like CYP2D6, CYP3A4, etc.

Plasma Protein Binding (PPB): Estimates the degree to which the compound binds to proteins in the blood, which can affect its distribution and availability.

Solubility: Predicts the solubility of the compound in water, which influences its absorption and formulation.

Table 2: Predicted ADME Properties for this compound (Illustrative)

ADME PropertyPrediction
Gastrointestinal AbsorptionData not available
Blood-Brain Barrier PermeantData not available
CYP2D6 InhibitorData not available
CYP3A4 InhibitorData not available
Human Intestinal AbsorptionData not available
Aqueous SolubilityData not available
Plasma Protein BindingData not available
Note: This table is illustrative. Specific predicted ADME data for this compound were not found in the provided search results.

Physico-Chemical Property Assessment for Drug-Likeness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using rules of thumb, most notably Lipinski's Rule of Five. A compound is generally considered drug-like if it violates no more than one of these rules:

Molecular Weight (MW) ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other properties such as the number of rotatable bonds and the topological polar surface area (TPSA) are also considered. While a specific analysis for this compound was not found, we can calculate these properties based on its known structure.

Table 3: Physicochemical Properties and Drug-Likeness of this compound

PropertyValueLipinski's Rule of Five Compliance
Molecular FormulaC16H11N3-
Molecular Weight245.28 g/mol Yes (≤ 500)
LogPValue not availableData not available
Hydrogen Bond Donors0Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Rotatable Bonds0-
Topological Polar Surface Area (TPSA)38.05 Ų-
Note: The LogP value requires computational prediction or experimental determination and was not available in the search results. Based on the available parameters, the compound complies with at least three of Lipinski's rules.

Future Research Directions and Translational Perspectives for Benzimidazo 1,2 C Quinazoline Compounds

Identification of Lead Compounds for Drug Development

Currently, there is a notable absence of published research specifically identifying 6-Methylbenzimidazo[1,2-c]quinazoline as a lead compound for drug development. The majority of existing studies focus on the broader benzimidazo[1,2-c]quinazoline (B3050141) scaffold or derivatives with more complex substitutions at the 6-position, often involving aryl groups. nih.govfrontiersin.orgnih.gov These studies have established that modifications at this position can significantly influence biological activity. For instance, certain 6-arylbenzimidazo[1,2-c]quinazoline derivatives have shown potent inhibitory effects on TNF-alpha secretion, suggesting potential as anti-inflammatory agents. nih.govfrontiersin.org

Future research should, therefore, include the synthesis and systematic screening of this compound against a wide range of biological targets. This foundational work is essential to determine if this specific methylation confers any advantageous properties that would warrant its selection as a lead compound for further optimization.

Strategies for Enhancing Biological Potency Through Structural Modifications

While general structure-activity relationship (SAR) studies have been conducted on the benzimidazo[1,2-c]quinazoline core, specific strategies for enhancing the biological potency of the 6-methyl derivative are yet to be explored. Research on related quinazoline (B50416) compounds has shown that the introduction of various functional groups can dramatically alter their therapeutic potential. For the broader class of benzimidazo[1,2-c]quinazolines, modifications have included the introduction of different substituents on the benzimidazole (B57391) or quinazoline ring systems to improve activities such as α-glucosidase inhibition. nih.gov

For this compound, future medicinal chemistry efforts could involve:

Systematic modification of other positions: Introducing a variety of substituents at other available positions on the quinazoline and benzimidazole rings to explore synergistic effects with the 6-methyl group.

Bioisosteric replacement: Replacing the methyl group with other small alkyl or functional groups to fine-tune pharmacokinetic and pharmacodynamic properties.

Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially novel or enhanced activities.

These investigations would be crucial in building a specific SAR profile for the 6-methyl derivative and guiding the design of more potent analogues.

Exploration of Novel Therapeutic Applications for Benzimidazo[1,2-c]quinazolines

The known therapeutic landscape of the parent benzimidazo[1,2-c]quinazoline scaffold provides a logical starting point for investigating the potential applications of the 6-methyl derivative. The broader class of compounds has shown promise in several areas:

Anticancer Activity: Various substituted benzimidazo[1,2-c]quinazolines have been evaluated for their cytotoxic effects against different cancer cell lines. nih.govnih.govresearchgate.net Future studies should assess the anticancer potential of this compound against a panel of human cancer cell lines to determine its efficacy and selectivity.

Antimicrobial Properties: The benzimidazo[1,2-c]quinazoline core is a known antimicrobial scaffold. nih.gov The 6-methyl derivative should be screened against a diverse range of bacterial and fungal pathogens to ascertain its spectrum of activity.

α-Glucosidase Inhibition: Recently, imidazo[1,2-c]quinazolines have been identified as potent inhibitors of α-glucosidase, suggesting a potential therapeutic application in the management of type 2 diabetes. nih.gov Investigating whether this compound shares this inhibitory activity could open up new avenues for its development.

Anti-inflammatory Effects: Given that some 6-aryl derivatives exhibit anti-inflammatory properties, it would be pertinent to investigate the potential of this compound in models of inflammation. nih.govfrontiersin.org

Q & A

Q. What are the common synthetic routes for 6-Methylbenzimidazo[1,2-c]quinazoline derivatives?

  • Methodological Answer : Two primary methods are widely used:
  • CuI-catalyzed intramolecular N-arylation : Bromo-substituted quinazolin-4(3H)-imines undergo cyclization using CuI catalysts, achieving yields up to 96% (Table 2, ). This method is efficient for generating diverse derivatives .
  • Condensation-oxidative cyclization : 2-(o-Aminophenyl)benzimidazole reacts with arylaldehydes to form intermediates, which are cyclized oxidatively. This route is effective for introducing aryl substituents at the 6-position .
    Ionic liquids are also employed as green solvents to enhance reaction efficiency and reduce byproducts .

Q. What characterization techniques are essential for confirming the structure of these compounds?

  • Methodological Answer :
  • Spectroscopic analysis : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR are critical for verifying functional groups and regiochemistry .
  • Mass spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns .
  • X-ray crystallography : Resolves crystallographic disorder and hydrogen-bonding networks, as seen in studies of 5,6-dihydrobenzimidazo[1,2-c]quinazoline derivatives (e.g., C21_{21}H17_{17}N3_3O2_2, a=9.7359A˚a = 9.7359 \, \text{Å}, β=94.2958\beta = 94.2958^\circ) .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : Key activities include:
  • Antimicrobial : Inhibition of Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via structure-dependent interactions with microbial enzymes .
  • Anti-inflammatory : Suppression of LPS-induced TNF-α secretion in HL-60 cells (e.g., compound G1 with IC50_{50} < 10 µM) .
  • Anticancer : Dual PI3K/HDAC inhibition in compounds like 12a–j , showing nanomolar activity against K562 leukemia cells .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in CuI-catalyzed synthesis?

  • Methodological Answer :
  • Catalyst loading : Reducing CuI to 5 mol% maintains efficiency while minimizing metal contamination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization rates .
  • Temperature control : Reactions at 80–100°C balance yield and decomposition risks (Table 2, ).
  • Substrate design : Electron-deficient aryl groups on diaryliodonium salts improve electrophilicity, accelerating N-arylation .

Q. How can researchers design experiments to elucidate the mechanism of TNF-α inhibition?

  • Methodological Answer :
  • Cellular assays : Measure TNF-α secretion in LPS-stimulated HL-60 cells using ELISA, with dose-response curves to determine IC50_{50} values .
  • Molecular docking : Model interactions between derivatives and TNF-α or NF-κB pathways to identify binding motifs (e.g., 6-aryl substituents enhancing hydrophobic interactions) .
  • Gene expression profiling : Use qPCR to assess downstream inflammatory markers (e.g., IL-6, COX-2) .

Q. What challenges arise in crystallographic analysis of these compounds?

  • Methodological Answer :
  • Disorder in fused rings : The 5,6-dihydrobenzimidazo[1,2-c]quinazoline moiety often exhibits positional disorder, requiring refinement with partial occupancy models .
  • Hydrogen bonding : Intermolecular H-bonds (e.g., O–H···N) influence packing but complicate density map interpretation .
  • Data collection : Low-temperature (100 K) X-ray diffraction mitigates thermal motion artifacts in monoclinic crystals (space group P21_1/n) .

Q. How can structure-activity relationships (SAR) guide the design of dual-acting anticancer agents?

  • Methodological Answer :
  • Core modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 6-position enhances PI3K inhibition, while bulky substituents improve HDAC selectivity .
  • Hybrid scaffolds : Combining 2,3-dihydroimidazo[1,2-c]quinazoline with benzothiophene-triazine derivatives (e.g., compound B ) synergizes apoptosis induction in PTEN-deficient cancers .
  • In vivo validation : Use xenograft models to correlate pharmacokinetics (e.g., AUC, t1/2t_{1/2}) with tumor regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.